Lipophilicity Advantage: XLogP3-AA of 2-Ethynyl-1-isopropylimidazole vs. N-Methyl Analog
The N1-isopropyl substituent in the target compound yields a computed XLogP3-AA of 1.0, compared to approximately 0.43 for the N1-methyl analog 2-ethynyl-1-methyl-1H-imidazole (PubChem CID 141117), representing a ~0.57 log unit increase in lipophilicity [1]. This difference places the target compound closer to the optimal oral drug-likeness range (LogP 1–3) and suggests superior passive membrane permeability in cell-based assays relative to the more polar N-methyl variant.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 2-Ethynyl-1-methyl-1H-imidazole: XLogP3-AA ≈ 0.43 |
| Quantified Difference | ΔXLogP3-AA = +0.57 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity within the drug-like range improves predicted membrane permeability, making the isopropyl analog more suitable for cell-based phenotypic screening where intracellular target access is required.
- [1] PubChem Compound Summaries: CID 115011279 (2-ethynyl-1-isopropylimidazole) and CID 141117 (2-ethynyl-1-methylimidazole). XLogP3-AA computed values. National Center for Biotechnology Information (2025). View Source
